1-(4-(5-Bromonicotinoyl)piperazin-1-yl)ethan-1-one is a compound that belongs to the class of piperazine derivatives, which are known for their diverse biological activities. This compound features a piperazine ring substituted with a bromonicotinoyl group, making it of interest in medicinal chemistry, particularly in the development of pharmacologically active agents targeting various diseases.
The synthesis and characterization of 1-(4-(5-Bromonicotinoyl)piperazin-1-yl)ethan-1-one can be traced to studies focusing on piperazine derivatives for their potential therapeutic effects. Research indicates that compounds with piperazine scaffolds have been explored for applications in treating neurological disorders, infections, and cancer due to their ability to interact with neurotransmitter receptors and other biological targets .
This compound is classified as a piperazine derivative, specifically a substituted piperazine. Piperazines are six-membered heterocyclic compounds containing two nitrogen atoms at opposite positions. The presence of the bromonicotinoyl moiety suggests potential interactions with biological targets, particularly in the central nervous system and in antimicrobial activity .
The synthesis of 1-(4-(5-Bromonicotinoyl)piperazin-1-yl)ethan-1-one typically involves several key steps:
The reactions are usually carried out under controlled conditions, often utilizing solvents such as dimethylformamide or dichloromethane and employing catalysts or bases to facilitate the reactions. Purification techniques such as recrystallization or chromatography are employed to isolate the desired compound .
The molecular structure of 1-(4-(5-Bromonicotinoyl)piperazin-1-yl)ethan-1-one consists of:
The molecular formula can be expressed as CHBrNO, with a molecular weight of approximately 299.16 g/mol. Structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the identity and purity of the compound .
The compound can undergo various chemical reactions typical for piperazine derivatives:
These reactions are often optimized through variations in temperature, solvent choice, and reaction time to maximize yield and selectivity .
The mechanism of action for 1-(4-(5-Bromonicotinoyl)piperazin-1-yl)ethan-1-one is likely related to its interaction with specific receptors in the central nervous system:
Binding affinity studies using radiolabeled ligands can provide insights into how this compound interacts with various receptors, potentially revealing its therapeutic profile .
1-(4-(5-Bromonicotinoyl)piperazin-1-yl)ethan-1-one is expected to exhibit:
The compound is likely stable under standard laboratory conditions but may be sensitive to light or moisture. Its reactivity profile suggests it could participate in further chemical modifications if needed for drug development .
The primary applications of 1-(4-(5-Bromonicotinoyl)piperazin-1-yl)ethan-1-one include:
Systematic naming identifies the compound as 1-(4-(5-Bromonicotinoyl)piperazin-1-yl)ethan-1-one. This name precisely defines its structure:
CH₃C(O)-) attached via its carbonyl carbon to the nitrogen of the piperazine ring.5-Br-C₅H₃N-C(O)-).The compound belongs to the N-acylpiperazine class of heterocyclic compounds. It features two key heterocyclic systems:
Table 1: Key Identifiers and Physicochemical Data for 1-(4-(5-Bromonicotinoyl)piperazin-1-yl)ethan-1-one and Related Compounds
| Property | Value/Descriptor for Target Compound | Related Compounds (Comparison/Context) | Source |
|---|---|---|---|
| Systematic Name | 1-[4-(5-Bromopyridine-3-carbonyl)piperazin-1-yl]ethan-1-one | 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone (CAS 67914-60-7) [4] [5] | Chemical Nomenclature |
| Common Synonyms | 1-(5-Bromonicotinoyl)-4-acetylpiperazine | 1-Acetyl-4-(4-hydroxyphenyl)piperazine; 1-Acetylpiperazine (CAS 13889-98-0) [2] | Vendor Catalogs |
| CAS Registry Number | Not explicitly found in results | 67914-60-7 (1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone) [4] [5] | ChemSRC, FisherSci |
| Molecular Formula | C₁₂H₁₄BrN₃O₂ (Presumed based on structure) | C₁₂H₁₆N₂O₂ (1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone, MW=220.27) [4] [5] | Calculated |
| Molecular Weight (g/mol) | ~ 312.17 (Presumed based on formula) | 220.27 (1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone) [4] | Calculated |
| Key Functional Groups | Tertiary Amide, N-Acetylpiperazine, Bromoazine | N-Acetylpiperazine, Phenol (in related compounds) [2] [4] | Structural Analysis |
| Structural Role of Bromine | Synthetic handle (e.g., Suzuki coupling), Electronic modulation | Bromoethyl group in synthon (TMT00384) [1] | Synthetic Chemistry |
| Typical Storage Conditions | Not explicitly found for target | -20°C Freezer, Inert Atmosphere (Related N-acylpiperazines) [5] | Vendor Data (Chemsrc) |
The bromine atom on the pyridine ring classifies it as an aryl bromide, making it highly relevant to modern synthetic methodologies like Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, Sonogashira). The carbonyl group linking the pyridine to piperazine forms a tertiary amide, contributing to the molecule's planarity and hydrogen-bonding potential. The acetyl group on the piperazine nitrogen is a common metabolic stabilization strategy, reducing the basicity of the piperazine nitrogen compared to the free base or N-methylpiperazine, thereby potentially altering absorption, distribution, and target engagement profiles [6]. Spectroscopic characterization would rely heavily on ¹H NMR (showing characteristic piperazine methylene signals ~2.5-4.0 ppm, acetyl CH₃ ~2.1 ppm, pyridine H-2, H-4, H-6 signals), ¹³C NMR (carbonyl signals ~165-170 ppm, pyridine carbons, piperazine carbons ~40-50 ppm), IR (amide C=O stretch ~1640-1680 cm⁻¹), and HRMS for confirmation [3] [5] [7].
The emergence of 1-(4-(5-bromonicotinoyl)piperazin-1-yl)ethan-1-one reflects strategic advancements in heterocyclic chemistry driven by medicinal chemistry needs. Its development can be contextualized within several key trends:
Rise of N-Acylpiperazines: Piperazine itself is highly basic and water-soluble but suffers from rapid metabolism (N-dealkylation, oxidation). The introduction of electron-withdrawing acyl groups, like the acetyl group in this compound, significantly modulates the piperazine ring's physicochemical properties. It reduces the basicity (pKa) of the remaining piperazine nitrogen, improving membrane permeability and altering pharmacokinetic profiles compared to mono- or di-alkylpiperazines. This approach, exemplified by compounds like 1-Acetyl-4-(4-hydroxyphenyl)piperazine (CAS 67914-60-7) [4] [5], became widespread to optimize metabolic stability and solubility-bioavailability balance [6].
Nicotinoyl as a Versatile Pharmacophore: The nicotinoyl moiety (pyridine-3-carbonyl) is a prevalent fragment in drug discovery. It serves as a bioisostere for benzoyl groups but offers distinct electronic properties and hydrogen-bonding capabilities due to the ring nitrogen. Its incorporation, as seen in the structurally related complex triazole derivative 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione [3], aims to enhance target affinity, often through interactions with hinge regions of kinases or via π-stacking in receptor binding pockets. The specific regiochemistry (attachment at pyridine-3-position) is crucial for presenting the bromine and other ring atoms optimally for binding.
Strategic Halogenation for Synthetic & SAR Expansion: The incorporation of bromine at the pyridine 5-position is a deliberate design feature rooted in synthetic methodology. Brominated heterocycles like 1-(4-(4-Amino-3-methoxyphenyl)piperazin-1-yl)ethanone (CAS 1021426-42-5) [7] and 1-(4-(Bromomethyl)phenyl)ethanone [8] serve as key intermediates. The bromine atom in 1-(4-(5-Bromonicotinoyl)piperazin-1-yl)ethan-1-one acts primarily as a synthetic linchpin enabling diversification via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) [3] [6]. This allows medicinal chemists to rapidly generate libraries of analogues (e.g., biaryls, alkynyl derivatives, aminopyridines) from a single advanced intermediate to explore SAR around the pyridine ring, optimizing potency, selectivity, and physicochemical properties [6]. This approach mirrors the extensive use of halogenated intermediates in the synthesis of complex pharmaceuticals, particularly kinase inhibitors like Palbociclib and Ribociclib, where bromo or chloro heterocycles are coupled with piperazine derivatives using Pd or Cu catalysis or nucleophilic substitution [6].
Hybridization Strategy: The compound embodies the molecular hybridization principle. It combines the piperazine moiety, renowned for its ability to improve solubility and serve as a spacer or solubilizing group in diverse therapeutic agents (antipsychotics, antidepressants, antihistamines, antibacterials like quinolones, antivirals, kinase inhibitors) [3] [6], with the pharmaceutically relevant nicotinoyl group. This hybridization aims to leverage the favorable properties of both fragments within a single molecular entity, potentially leading to novel bioactive profiles. The synthetic pathway likely involves the acylation of N-acetylpiperazine (CAS 13889-98-0) [2] with 5-bromonicotinoyl chloride (or equivalent activated ester/carboxylic acid coupling agent) under standard amide coupling conditions (e.g., HATU, EDCI, or Schotten-Baumann conditions).
Table 2: Prevalence of Piperazine Moieties in Therapeutic Agents (Illustrating Context for Hybrid Design)
| Therapeutic Class | Example Drugs/Compounds | Role of Piperazine | Ref. |
|---|---|---|---|
| Kinase Inhibitors (CDK4/6) | Palbociclib, Ribociclib, Abemaciclib | Solubilizing group, spacer, interaction with solvent-exposed regions of kinase hinge | [6] |
| Antidepressants | Vortioxetine, Nefazodone | Serotonergic receptor modulation (5-HT1A, SERT, 5-HT3), spacer | [6] |
| Antipsychotics | Aripiprazole, Quetiapine, Iloperidone | Dopamine/Serotonin receptor antagonism | [3] [6] |
| Antibacterials (Quinolones) | Ciprofloxacin, Ofloxacin | Enhances Gram-negative activity, target affinity | [3] |
| Antihistamines | Cetirizine, Levocetirizine | H1 receptor antagonism, reduces CNS penetration | [3] |
| α-Blockers | Indoramin | α1-Adrenergic receptor antagonism | [6] |
| Experimental Agents | 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Mannich base scaffold, potential antibacterial target | [3] |
The integration of the piperazine and nicotinoyl fragments within 1-(4-(5-bromonicotinoyl)piperazin-1-yl)ethan-1-one is designed to leverage the distinct and complementary contributions of both pharmacophores to the potential bioactivity and drug-like properties of the molecule:
Metabolic Stabilization: While piperazine rings can undergo oxidation, N-acylation (as with the acetyl group) blocks one common metabolic pathway (N-dealkylation) and generally improves metabolic stability compared to N-alkyl piperazines [6].
Nicotinoyl Moiety (5-Brominated) Contributions:
The combination of the N-acetylpiperazine's pharmacokinetic benefits and the versatile, modifiable brominated nicotinoyl pharmacophore creates a scaffold with high potential for generating lead compounds. This design philosophy is evident in successful drugs where similar motifs are present, such as kinase inhibitors where substituted pyridines/pyrimidines are linked to solubilizing groups like piperazine or N-methylpiperazine [3] [6]. The specific structure of 1-(4-(5-Bromonicotinoyl)piperazin-1-yl)ethan-1-one positions it as a valuable precursor or core structure for generating focused libraries targeting specific protein classes, leveraging the established roles of both its core components in bioactive molecule design.
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: